Cas no 2227705-75-9 (rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis)

Technical Introduction: rac-(3R,4R)-3-Fluoro-4-phenylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by its cis-configured stereochemistry at the 3- and 4-positions. The fluorine substitution at the 3-position and the phenyl group at the 4-position impart distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis. The hydrochloride salt enhances stability and solubility for handling and storage. This compound is particularly useful for studying structure-activity relationships (SAR) in drug discovery, especially for targets requiring rigid, fluorinated scaffolds. Its well-defined stereochemistry ensures reproducibility in research applications. Suitable for use as a building block in the development of bioactive molecules, including CNS-targeted therapeutics.
rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis structure
2227705-75-9 structure
Product Name:rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis
CAS No:2227705-75-9
MF:C10H13ClFN
MW:201.668325185776
CID:6378847
PubChem ID:137964275
Update Time:2025-08-05

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis Chemical and Physical Properties

Names and Identifiers

    • rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis
    • Rel-(3S,4S)-3-fluoro-4-phenylpyrrolidine hydrochloride
    • 2227705-75-9
    • rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride
    • EN300-1721220
    • (3S,4S)-3-Fluoro-4-phenylpyrrolidine;hydrochloride
    • Z3222118152
    • Inchi: 1S/C10H12FN.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2;1H/t9-,10-;/m1./s1
    • InChI Key: GIZSGVXLLJKWCI-DHTOPLTISA-N
    • SMILES: F[C@@H]1CNC[C@@H]1C1C=CC=CC=1.Cl

Computed Properties

  • Exact Mass: 201.0720553g/mol
  • Monoisotopic Mass: 201.0720553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis Pricemore >>

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Additional information on rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis

Rac-(3R,4R)-3-Fluoro-4-Phenylpyrrolidine Hydrochloride, Cis: A Comprehensive Overview

The compound rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis (CAS No. 2227705-75-9) is a highly specialized chemical entity with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their structural versatility and biological activity. The cis configuration of this compound is particularly noteworthy, as it influences its stereochemical properties and subsequent interactions in biological systems.

Recent advancements in stereochemistry and medicinal chemistry have highlighted the importance of stereoselective synthesis in the development of bioactive compounds. Rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis exemplifies this principle, as its stereochemistry plays a critical role in its pharmacokinetic and pharmacodynamic profiles. Researchers have demonstrated that the fluorine substituent at the 3-position significantly enhances the compound's lipophilicity, which is a key factor in determining its bioavailability and tissue distribution.

The phenyl group attached at the 4-position of the pyrrolidine ring contributes to the compound's aromaticity and electronic properties. This feature not only stabilizes the molecule but also enhances its ability to interact with biological targets, such as receptors and enzymes. Recent studies have explored the use of this compound as a lead molecule in drug discovery programs targeting various therapeutic areas, including central nervous system disorders and inflammation.

One of the most intriguing aspects of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis is its ability to modulate ion channels. Ion channels are critical for cellular communication and are implicated in numerous diseases, making them attractive targets for drug development. Preclinical studies have shown that this compound exhibits potent inhibitory activity against voltage-gated sodium channels, which are implicated in conditions such as epilepsy and chronic pain.

In addition to its pharmacological properties, rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis has garnered attention for its synthetic utility. The compound serves as a valuable intermediate in the construction of more complex molecular frameworks. Its chiral centers provide a platform for exploring enantioselective reactions, which are essential for generating optically pure compounds with desired biological activities.

From a manufacturing perspective, the synthesis of rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis involves a series of well-established organic transformations. These include Friedel-Crafts alkylation, ring-closing metathesis, and stereoselective fluorination. The development of efficient synthetic routes has been a focus of recent research efforts, driven by the need to scale up production for preclinical and clinical testing.

Looking ahead, rac-(3R,4R)-3-fluoro-4-phenylpyrrolidine hydrochloride, cis holds promise as a template for developing next-generation therapeutics. Its unique combination of structural features and biological activity positions it as a valuable asset in both academic research and industrial drug discovery programs. As researchers continue to explore its potential applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems.

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